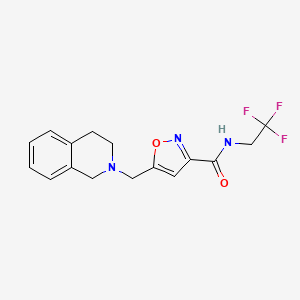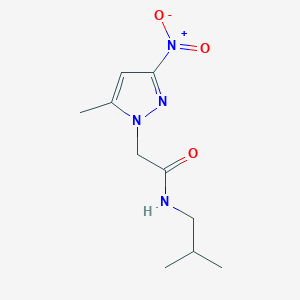
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. This compound is also known as IBPN or Isobutyl 5-methyl-3-nitro-1H-pyrazole-1-acetamide.
作用機序
The mechanism of action of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed that this compound interacts with the target molecules through hydrogen bonding, electrostatic interactions, and van der Waals forces. This interaction leads to the inhibition of the target molecule's activity, resulting in the desired effect.
Biochemical and Physiological Effects
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative stress. Additionally, it has been tested for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is its high purity and stability, which makes it suitable for various lab experiments. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
将来の方向性
There are several future directions for the research on N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to explore its potential use as a fluorescent probe for the detection of other biomolecules in biological systems. Additionally, further research can be conducted to optimize the synthesis method to achieve higher yields and purity of the final product.
In conclusion, N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity of the final product. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
合成法
The synthesis of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a multistep process that involves the reaction of isobutylamine and ethyl acetoacetate in the presence of a base to obtain N-isobutyl-3-oxobutylamide. The nitration of this intermediate with nitric acid and acetic anhydride yields N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. This method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a corrosion inhibitor for steel in acidic media. This compound has also been tested for its antimicrobial activity against various bacterial strains. Moreover, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-7(2)5-11-10(15)6-13-8(3)4-9(12-13)14(16)17/h4,7H,5-6H2,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGJZHTTDFNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)
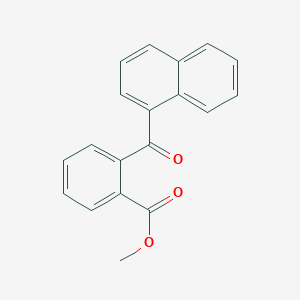
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)
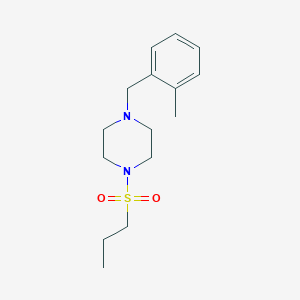
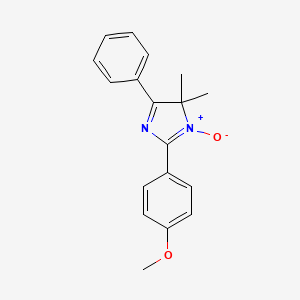
![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)

![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)
